molecular formula C19H24N4O2 B5222862 [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone

[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone

Cat. No.: B5222862
M. Wt: 340.4 g/mol
InChI Key: BWZDQJMGYUIBFS-UHFFFAOYSA-N
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Description

[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a dimethylpyrazine group and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity . These methods are advantageous for scaling up the production while maintaining the structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

[4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone is studied for its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for treating conditions such as bacterial infections and neurological disorders due to its interaction with specific biological targets .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(3,6-Dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone apart is its combination of both piperazine and pyrazine moieties, which may confer unique biological activities and chemical properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

IUPAC Name

[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]-(2-methoxy-4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13-5-6-16(17(11-13)25-4)19(24)23-9-7-22(8-10-23)18-15(3)20-12-14(2)21-18/h5-6,11-12H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZDQJMGYUIBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CN=C3C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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